5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

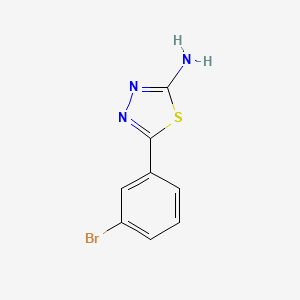

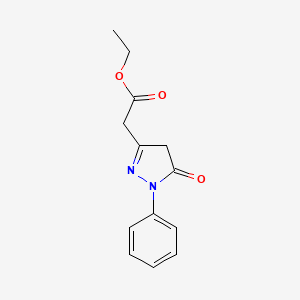

5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds notable for a wide spectrum of biological activities and low toxicity. This makes them promising for researching their chemical structure and biological activity (Aksyonova-Seliuk et al., 2018).

Synthesis Analysis

The synthesis of 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol involves cyclization reactions and the use of various starting reagents like potassium dithiocarbazinate and hydrazine hydrate. The structure of the synthesized compounds is confirmed through spectroscopic methods like IR and NMR (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of this compound is confirmed using spectroscopic techniques like 1H-NMR and IR-spectrophotometry. These techniques help in establishing the presence of the triazole ring and its substitutions (Hotsulia, 2019).

Chemical Reactions and Properties

5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol participates in various chemical reactions, including condensation with benzaldehyde and reactions leading to the formation of Schiff bases. Its reactivity is characterized by nucleophilic substitution and electrophilic substitution reactions, influenced by the electron-acceptor impact of the triazole fragment (Odyntsova, 2016).

Physical Properties Analysis

This compound is generally a crystal substance, odorless, insoluble in water, and soluble in organic solvents. The melting temperature and other physical characteristics are determined using standard methods in pharmacopoeia (Aksyonova-Seliuk et al., 2018).

Chemical Properties Analysis

The chemical properties of 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol are studied through various methods including elemental analysis, chromatographic methods, and molecular docking studies. These studies reveal its potential interaction with various biological targets (Hotsulia, 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis Process : 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol is synthesized through cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to produce Schiff base derivatives (Singh & Kandel, 2013).

- Chemical Structure and Biological Effects : The compound's chemical structure influences its biological effects. Modifications like the addition of fluorine or chlorine atoms can alter its biological activity (Aksyonova-Seliuk et al., 2016).

Corrosion Inhibition

- Mild Steel Corrosion Inhibition : Derivatives like PUTT, HPTT, and DPTT are studied for their effectiveness in preventing mild steel corrosion in acidic environments. These compounds act as mixed-type inhibitors by blocking active sites on the metal surface (Quraishi & Jamal, 2002).

Biological Activity

- Antimicrobial and Antifungal Activity : Various 1,2,4-triazole derivatives demonstrate antimicrobial and antifungal effects. Their efficacy is influenced by the length of carbon radicals and other molecular modifications (Safonov & Panasenko, 2022).

Chemical Synthesis and Properties

- Synthesis of Derivatives : The synthesis of 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazoles-3-thiols and related derivatives involves various chemical transformations and is characterized by modern instrumental methods (Aksyonova-Seliuk et al., 2018).

- Pharmacological Potential : Some derivatives exhibit promising pharmacological potentials, indicated by primary pharmacological screening and in silico molecular docking studies against specific enzymes and receptors (Hotsulia, 2019).

Corrosion Inhibition and Biocidal Applications

- Corrosion Inhibition in Acid Solutions : Some triazole derivatives show high inhibition efficiency against mild steel corrosion in acidic environments, acting as mixed-type inhibitors (Farsak, 2019).

Eigenschaften

IUPAC Name |

3-phenyl-4-propyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-2-8-14-10(12-13-11(14)15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGVLMVJJZIJFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359207 |

Source

|

| Record name | 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

26029-08-3 |

Source

|

| Record name | 2,4-Dihydro-5-phenyl-4-propyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26029-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1268656.png)

![Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B1268663.png)

![4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1268669.png)

![1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone](/img/structure/B1268672.png)